molecular formula C5H10N2OS B2845044 Thiolane-2-carbohydrazide CAS No. 859794-10-8

Thiolane-2-carbohydrazide

Cat. No.: B2845044
CAS No.: 859794-10-8
M. Wt: 146.21
InChI Key: CXHDBCCCNTZLHF-UHFFFAOYSA-N
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Description

Thiolane-2-carbohydrazide is a specialty chemical featuring a five-membered thiolane ring integrated with a reactive carbohydrazide functional group. This structure makes it a valuable synthon in organic synthesis and drug discovery research. The saturated thiolane (tetrahydrothiophene) ring contributes to the molecule's stability and influences its solubility and pharmacokinetic properties, while the carbohydrazide moiety serves as a key handle for the construction of more complex molecular architectures. Researchers primarily utilize this compound and its close analogs as pivotal precursors in the design and synthesis of novel bioactive molecules. Its reactivity allows for the generation of diverse heterocyclic systems, such as spiro-indoline-oxadiazole, which have shown promising biological activity . Furthermore, the carbohydrazide functional group is a key component in developing chemosensors. Similar phenylalanine-based hydrazone derivatives have been effectively used as fluorimetric sensors for detecting specific metal cations (such as Cu²⁺ and Fe³⁺) and anions (like F⁻) in solution, highlighting the potential of this class of compounds in analytical and bioinorganic chemistry . In medicinal chemistry, structurally related thiophene-2-carbohydrazide derivatives have demonstrated a range of pharmacological activities in scientific studies, underscoring the therapeutic potential of this chemical scaffold. Reported activities of such analogs include α-amylase inhibitory activity for diabetes research , anticancer effects against pancreatic cancer cell lines , and antimicrobial properties, particularly against Clostridium difficile . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHDBCCCNTZLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile

PropertyValue
IUPAC Namethiolane-2-carbohydrazide
CAS NumberNot found in public databases
Molecular FormulaC₅H₁₀N₂OS
Molecular Weight146.21 g/mol
Physical StateNot documented (likely a solid at room temperature, by analogy to similar compounds)

Advanced Structural Elucidation and Spectroscopic Characterization

Experimental Crystallographic Investigations

Single-crystal X-ray diffraction (XRD) analysis has been successfully employed to resolve the molecular structure of Thiolane-2-carbohydrazide. rsc.org The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the data needed to calculate the electron density distribution within the crystal, thereby revealing the exact position of each atom. The structural data for derivatives of this compound are also commonly determined using this method. nih.govresearchgate.neteurjchem.com

Crystallographic studies have revealed that this compound crystallizes in a monoclinic system. rsc.org The specific space group has been identified as P2₁/c, with four molecules (Z = 4) contained within the unit cell. rsc.org This information is crucial for understanding the packing and symmetry of the molecules in the crystalline lattice. Derivatives of the compound also frequently crystallize in monoclinic systems, with space groups such as P21/n and P2₁ reported. researchgate.neteurjchem.com

Table 1: Crystallographic Data for this compound and a Representative Derivative

ParameterThis compound(E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide (Derivative)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP21/n
Molecules per Unit Cell (Z) 44
a (Å) 6.06900(4)16.676(5)
b (Å) 8.50100(2)5.475(5)
c (Å) 12.51800(3)17.022(5)
β (°) 98.048(4)90 (implicit)
**Volume (ų) **639.55(5)1553.1(1)
Data sourced from references rsc.orgresearchgate.net.

Table 2: Key Dihedral Angles in this compound

Dihedral AngleAtoms InvolvedValue (°)Conformation
Carbonyl O vs. Thiophene (B33073) S O=C-C=S4.7cis
Amide H vs. Carbonyl O O=C-N-H170.9trans
Data sourced from references rsc.org.

The crystal packing of this compound and its derivatives is stabilized by a network of intermolecular interactions. researchgate.net The most significant of these are classical hydrogen bonds, particularly the N—H⋯O interaction between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.goviucr.orgiucr.org These bonds link molecules together, forming distinct supramolecular architectures such as dimers and one-dimensional chains. nih.goviucr.org

In addition to these primary hydrogen bonds, a variety of weaker interactions contribute to the stability of the crystal lattice. These include C—H⋯O, C—H⋯N, and C—H⋯S interactions. nih.goviucr.org Furthermore, π–π stacking interactions between aromatic rings and intramolecular chalcogen bonds (S⋯N or S⋯O) have been observed in several derivatives, playing a crucial role in dictating the molecular conformation and crystal packing. iucr.orgacs.orgiucr.org

Table 3: Common Intermolecular Interactions in this compound and its Derivatives

Interaction TypeDonorAcceptorSignificance
Hydrogen Bond N—H (amide)O (carbonyl)Primary interaction forming chains and dimers. nih.goviucr.orgiucr.org
Hydrogen Bond C—HO, N, SWeaker interactions providing additional stability. nih.goviucr.org
π–π Stacking Thiophene/Aromatic RingThiophene/Aromatic RingStabilizes packing through aromatic ring overlap. iucr.org
Chalcogen Bond S (thiophene)N (imine), O (carbonyl)Intramolecular interaction influencing conformation. iucr.orgacs.org
Data sourced from references nih.goviucr.orgnih.goviucr.orgacs.orgiucr.org.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for characterizing the functional groups and vibrational properties of this compound. These methods provide a spectral fingerprint that is unique to the molecule's structure.

Fourier-Transform Infrared (FT-IR) spectroscopy has been extensively used to study the vibrational modes of this compound. jetir.orgnih.gov The experimental spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The assignment of these bands is often supported by theoretical calculations using Density Functional Theory (DFT), which can predict vibrational frequencies and their potential energy distribution (PED). nih.govmjcce.org.mkprimescholars.com

Key vibrational bands for this compound include the N-H stretching vibration of the amide group observed around 3323 cm⁻¹. jetir.org The amino (-NH₂) group gives rise to distinct asymmetric and symmetric stretching modes, typically found at 3412 cm⁻¹ and 3352 cm⁻¹, respectively. jetir.org The C=O (carbonyl) stretching vibration is a strong, characteristic band appearing at approximately 1686 cm⁻¹. jetir.org The NH₂ scissoring mode is assigned to a band at 1630 cm⁻¹. jetir.org These assignments provide clear evidence for the presence and chemical environment of the carbohydrazide (B1668358) moiety.

Table 4: Selected FT-IR Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
3412Asymmetric Stretching-NH₂
3352Symmetric Stretching-NH₂
3323StretchingN-H (Amide)
1686StretchingC=O (Carbonyl)
1630Scissoring-NH₂
1229In-plane Bending (Raman)N-H
696Out-of-plane Bending (Raman)N-H
Data sourced from reference jetir.org.

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

No experimental or theoretical Raman or FT-Raman spectral data for this compound could be located in the reviewed scientific literature. Analysis of vibrational modes for this compound has not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Specific ¹H NMR and ¹³C NMR chemical shifts and coupling constants for this compound are not available in published databases or research articles. While data exists for derivatives such as N'2-(2,5-Dichlorophenyl)tetrahydrothiophene-2-carbohydrazide, the spectral data for the parent compound remains undocumented in the accessible literature. mzcloud.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis absorption spectra for this compound have been published. The electronic transitions for this saturated heterocyclic compound are expected to differ significantly from its unsaturated counterpart, thiophene-2-carbohydrazide (B147627), which exhibits π → π* transitions.

Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

Published Electron Ionization-Mass Spectrometry (EI-MS) data, including molecular ion peak and fragmentation patterns for this compound, could not be found. The theoretical molecular weight of this compound (C₅H₁₀N₂OS) is approximately 146.05 g/mol .

Elemental Analysis (CHN) for Compositional Verification

Experimentally determined elemental analysis (CHN) percentages for this compound are not reported in the available literature. The theoretical elemental composition is calculated as:

Carbon (C): 41.07%

Hydrogen (H): 6.89%

Nitrogen (N): 19.16%

Applications in Medicinal Chemistry

Intermediate for Anticonvulsant Agents

Many heterocyclic compounds, including those containing thiophene (B33073), thiazole (B1198619), and thiadiazole rings, have been investigated for anticonvulsant properties. nih.govnih.govmdpi.com Derivatives of pyrrolidine-2,5-dione containing a thiophene ring have shown notable activity in various seizure models. nih.gov Thiadiazole derivatives have also demonstrated protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov

Intermediate for Antimicrobial Agents

The search for new antimicrobial agents is a significant area of pharmaceutical research. Thiophene derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains. nih.govtandfonline.comfrontiersin.orgnih.gov Likewise, molecules containing pyrazole (B372694) and thiazole moieties are known to exhibit a wide spectrum of antimicrobial effects. acs.org

Intermediate for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are enzymes targeted for the treatment of diseases like glaucoma and epilepsy. researchgate.netyoutube.com Sulfonamide-based inhibitors are a major class of CA inhibitors. nih.gov Research has shown that various heterocyclic scaffolds, including thiophene derivatives, can serve as effective inhibitors of different carbonic anhydrase isoforms. nih.govnih.gov

Established Synthetic Routes to Thiophene-2-carbohydrazide (B147627)

The preparation of thiophene-2-carbohydrazide can be achieved through several key synthetic pathways, each with its own advantages in terms of yield, purity, and reaction conditions.

A standard and efficient method for the synthesis of thiophene-2-carbohydrazide is the hydrazinolysis of corresponding carboxylic acid esters. hhu.de This reaction typically involves heating an ester of thiophene-2-carboxylic acid, such as methyl thiophene-2-carboxylate (B1233283), with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). mdpi.com This nucleophilic acyl substitution reaction is generally high-yielding, often exceeding 90%, and produces the desired carbohydrazide (B1668358) with high purity. hhu.de

An alternative approach within this category involves the use of activated amides. For instance, thiophene-2-carboxylic acid can be reacted with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester or amide intermediate. hhu.de Subsequent treatment of this intermediate with hydrazine yields thiophene-2-carbohydrazide under mild conditions. hhu.de This method is particularly useful for the direct conversion of the carboxylic acid to the hydrazide. hhu.de

Direct condensation of thiophene-2-carboxylic acid with hydrazine hydrate is another viable synthetic route. uobaghdad.edu.iq This method, however, can sometimes be less efficient than the ester hydrazinolysis route. The reaction often requires elevated temperatures and can be facilitated by the use of dehydrating agents or by azeotropic removal of water to drive the equilibrium towards the product.

To enhance reaction rates and improve yields, microwave-assisted synthesis has emerged as a valuable tool in the preparation of thiophene-2-carbohydrazide. rsc.orgresearchgate.net This technique significantly reduces reaction times compared to conventional heating methods. In a typical microwave-assisted procedure, a mixture of methyl thiophene-2-carboxylate and hydrazine monohydrate is irradiated for a short period, leading to the rapid formation of thiophene-2-carbohydrazide in good yield. rsc.org The use of microwave irradiation not only accelerates the reaction but also often results in cleaner product formation with fewer side products. rsc.org

In line with the principles of green chemistry, eco-friendly synthetic methods for thiophene-2-carbohydrazide have been developed. rsc.orgacgpubs.org One such approach is a one-pot synthesis that utilizes a household microwave as the radiation source and a mixture of water and methanol (B129727) as the solvent. rsc.org This method is notable for its reduced reaction time, high yield, and the absence of hazardous side products. rsc.org The excess hydrazine monohydrate can be evaporated by the heat from the microwave radiation, simplifying the work-up procedure. rsc.org Grinding techniques, which minimize or eliminate the use of solvents, are also being explored for the synthesis of related hydrazone derivatives, highlighting a move towards more environmentally benign chemical processes. tandfonline.com

Synthesis of Thiophene-2-carbohydrazide Derivatives

The carbohydrazide group in thiophene-2-carbohydrazide is a key functional handle for the synthesis of a multitude of derivatives, with hydrazones being one of the most extensively studied classes.

Hydrazones are readily synthesized through the condensation reaction of thiophene-2-carbohydrazide with various aldehydes and ketones. bohrium.comikm.org.my This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. ikm.org.my The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization. ikm.org.my

The synthesis of a diverse library of thiophene-based hydrazones has been reported, incorporating a wide range of aromatic and heterocyclic aldehydes. uobaghdad.edu.iqjrespharm.commdpi.com These derivatives are of significant interest due to their potential applications in medicinal chemistry. The structural diversity of the aldehyde or ketone starting material allows for the fine-tuning of the physicochemical and biological properties of the resulting hydrazone.

Table 1: Examples of Synthesized Thiophene-2-carbohydrazide Hydrazone Derivatives

Derivative NameAldehyde/Ketone ReactantReference
3-Amino-4-methyl-N'-(4-nitrobenzylidene)thiophene-2-carbohydrazide4-Nitrobenzaldehyde jrespharm.com
3-Amino-4-methyl-N'-(4-methoxybenzylidene)thiophene-2-carbohydrazide4-Methoxybenzaldehyde jrespharm.com
3-Amino-4-methyl-N'-(4-chlorobenzylidene)thiophene-2-carbohydrazide4-Chlorobenzaldehyde jrespharm.com
(E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide4-Fluorobenzaldehyde bezmialem.edu.tr
2-Thiophenecarboxaldehyde nicotinic hydrazone2-Thiophenecarboxaldehyde ikm.org.my
2-Thiophenecarboxaldehyde benzhydrazone2-Thiophenecarboxaldehyde ikm.org.my

Table 2: Research Findings on Hydrazone Synthesis from Thiophene-2-carbohydrazide

Research FocusKey FindingsReference
Synthesis of Diarylthiophene-2-carbohydrazide DerivativesTen new hydrazone derivatives were synthesized by reacting substituted aldehydes with a hydrazide in ethanol under reflux for 2-6 hours. The structures were confirmed by NMR and mass spectrometry. mdpi.com
Synthesis of Hydrazones from Articaine-derived HydrazideNew hydrazone derivatives were synthesized from a thiophene-based hydrazide. Interestingly, under the same reaction conditions, some products retained the amide group on the thiophene ring while others underwent hydrolysis. jrespharm.com
Synthesis via Japp-Klingemann ReactionA method for synthesizing thiophene-2,5-dicarbohydrazide (B7745189) derivatives using an aryl diazonium salt and diethylthiophene-2,5-dicarboxylate is described as a non-toxic approach. impactfactor.org
Synthesis of Heterocyclic HydrazonesThree hydrazone derivatives were synthesized via the condensation of 4-hydrazinylbenzoic acid with thiophene-2-carbaldehyde, thiophene-3-carbaldehyde, and 2-furaldehyde in refluxing ethanol. bohrium.com

Cyclization Reactions to Form Heterocyclic Systems

This compound is a valuable building block for constructing more complex heterocyclic structures. The hydrazide functional group can undergo condensation and subsequent intramolecular cyclization with various reagents to yield important five-membered heterocyclic rings such as oxadiazoles (B1248032), triazoles, and thiazolidinones.

The synthesis of 1,3,4-oxadiazole (B1194373) rings from this compound can be achieved through several established methods. One common approach involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, which, after a series of steps, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Another prominent method is the dehydration and cyclization of an N-acylhydrazide intermediate. For instance, reacting this compound with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

ReagentResulting StructureConditions
Carbon Disulfide (CS₂) / KOH5-(Thiolan-2-yl)-1,3,4-oxadiazole-2-thiolReflux
Aromatic Acid / POCl₃2-Aryl-5-(thiolan-2-yl)-1,3,4-oxadiazoleHeating
Acetic Anhydride2-Methyl-5-(thiolan-2-yl)-1,3,4-oxadiazoleReflux

This table presents common synthetic routes to oxadiazoles from a carbohydrazide precursor, applicable to this compound.

The formation of 1,2,4-triazole (B32235) derivatives from this compound typically begins with the synthesis of a thiosemicarbazide (B42300) intermediate. This is accomplished by reacting the carbohydrazide with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then be cyclized under basic conditions, often using aqueous sodium hydroxide, to afford the corresponding 1,2,4-triazole-3-thiol.

A summary of a typical reaction pathway is detailed below:

Thiosemicarbazide Formation: this compound is reacted with an alkyl or aryl isothiocyanate (R-NCS) in a suitable solvent like ethanol.

Cyclization: The isolated thiosemicarbazide intermediate is heated in an aqueous basic solution (e.g., NaOH) to induce intramolecular cyclization via dehydration, yielding the triazole ring.

Thiazolidinone rings can be constructed from this compound by first forming a Schiff base (see section 2.2.3) with an appropriate aldehyde. The resulting hydrazone intermediate is then reacted with mercaptoacetic acid (HSCH₂COOH). The thiol group of the mercaptoacetic acid attacks the imine carbon of the hydrazone, followed by an intramolecular cyclization and dehydration to form the 4-thiazolidinone (B1220212) ring. This reaction is typically carried out by refluxing the components in a solvent like ethanol or dioxane for several hours. Current time information in Bangalore, IN.

IntermediateReagentResulting Heterocycle
Hydrazone (from Aldehyde)Mercaptoacetic AcidN-(Substituted)-2-(thiolan-2-yl-carboxamido)-4-thiazolidinone

This table outlines the general pathway for the synthesis of thiazolidinones from a carbohydrazide.

Pyrazole derivatives can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with a β-diketone like acetylacetone (B45752) (2,4-pentanedione) in a solvent such as ethanol or acetic acid, typically under reflux, will yield a pyrazole ring substituted with the thiolane moiety. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and elimination of a water molecule to form the stable aromatic pyrazole ring.

Schiff Base Formation

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as hydrazones. Current time information in Bangalore, IN. This reaction is fundamental as it often constitutes the first step in the synthesis of other heterocyclic systems, such as thiazolidinones. The reaction is typically acid-catalyzed and involves heating the carbohydrazide with the carbonyl compound in a solvent like ethanol, often with a few drops of glacial acetic acid, to facilitate the dehydration process.

General Reaction: R-CHO + H₂NNHC(=O)-Thiolane → R-CH=NNHC(=O)-Thiolane + H₂O

The resulting hydrazones are often stable, crystalline solids that can be easily isolated and purified.

Organometallic Derivatives and Metal Complexation Strategies

The this compound molecule and its derivatives, particularly Schiff bases, possess multiple donor atoms (N and O), making them excellent ligands for forming coordination complexes with various transition metal ions. The hydrazones derived from this compound can act as bidentate or tridentate ligands. For example, a hydrazone formed with salicylaldehyde (B1680747) can coordinate to a metal center through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the original hydrazide group.

Complexation studies often involve reacting the ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. The resulting metal complexes often exhibit distinct colors, magnetic properties, and geometries (such as octahedral or square planar) depending on the metal ion and the ligand structure.

Ligand TypePotential Donor AtomsExample Metal Ions
This compoundCarbonyl Oxygen, Amine NitrogenCu(II), Ni(II)
Hydrazone DerivativeAzomethine Nitrogen, Carbonyl Oxygen, Phenolic OxygenCo(II), Zn(II), Mn(II)

This table summarizes the potential for this compound and its derivatives to act as ligands in metal complexation.

Nucleophilic Substitution Reactions on Carbonyl Groups

The synthesis of this compound and its structural analogs, such as thiophene-2-carbohydrazide, predominantly relies on nucleophilic substitution reactions at the carbonyl carbon of a carboxylic acid derivative. In these reactions, hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl group, leading to the displacement of a leaving group and the formation of the desired carbohydrazide. The most common precursors for this transformation are carboxylic acid esters and acyl chlorides.

A prevalent and efficient method for preparing carbohydrazides is the direct hydrazinolysis of the corresponding carboxylic acid esters. hhu.de This reaction involves treating an ester, such as methyl or ethyl thiolane-2-carboxylate, with hydrazine hydrate. The reaction is typically conducted in an alcoholic solvent like ethanol or methanol. ijpcbs.comrsc.org The process can occur at room temperature or with heating under reflux to increase the reaction rate. ijpcbs.commdpi.com Research has demonstrated that this method can produce high yields and high-purity products. hhu.de For instance, the reaction of ethyl naphtho[2,1-b]thiophene-2-carboxylate with hydrazine hydrate in ethanol at room temperature successfully yields the corresponding carbohydrazide. ijpcbs.com Similarly, thiophene-2-carbohydrazide has been synthesized from methyl thiophene-2-carboxylate and hydrazine monohydrate, with microwave irradiation being employed as an alternative energy source to shorten reaction times. rsc.org

Another effective synthetic route involves the reaction of an acyl chloride with hydrazine. wjpr.netresearchgate.net Acyl chlorides are highly reactive acylating agents. The reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with hydrazine hydrate in a solvent like benzene (B151609) under reflux conditions has been reported to produce 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.net This method is rapid due to the high reactivity of the acyl chloride, but care must be taken to control the reaction, as the formation of diacylhydrazine byproducts can occur. hhu.de

To enhance the efficiency of the reaction starting from a carboxylic acid, coupling agents can be used to form an activated intermediate in situ. One such approach involves the use of dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) to convert a thiophenecarboxylic acid into an activated ester, which then readily reacts with hydrazine to afford the carbohydrazide in excellent yields. hhu.de

The following tables summarize various reported methods for the synthesis of carbohydrazides via nucleophilic substitution on carbonyl groups, highlighting the diversity of substrates and reaction conditions.

Table 1: Synthesis of Carbohydrazides via Hydrazinolysis of Esters

Starting EsterReagentSolventConditionsProductYieldReference
Ethyl naphtho[2,1-b]thiophene-2-carboxylateHydrazine hydrate (99%)EthanolStirred at room temperature for 3 hNaphtho[2,1-b]thiophene-2-carbohydrazideNot specified ijpcbs.com
Methyl thiophene-2-carboxylateHydrazine monohydrateMethanolMicrowave irradiation for 5 minThiophene-2-carbohydrazide86.7% rsc.org
Ethyl 2-oxo-2H-chromene-3-carboxylateHydrazine hydrate (99%)Absolute EthanolReflux for 2 h2-Oxo-2H-chromene-3-carbohydrazideNot specified mdpi.com

Table 2: Synthesis of Carbohydrazides via Hydrazinolysis of Acyl Chlorides

Starting Acyl ChlorideReagentSolventConditionsProductYieldReference
3-Chlorobenzo[b]thiophene-2-carbonyl chlorideHydrazine hydrate (99%)BenzeneReflux for 4 h3-Chlorobenzo[b]thiophene-2-carbohydrazideNot specified researchgate.net
Thiophene-2-carbonyl chlorideHydrazine hydratePyridineReflux for 1 hThiophene-2-carbohydrazideNot specified jst.go.jp
3-Chlorobenzo[b]thiophene-2-carbonyl chlorideHydrazine hydrateDioxaneReflux for 3 h3-Amino-2-(3'-chlorobenzo (b) thiophene-2'-yl) quinazol-4-one*Not specified tsijournals.com

*Note: In this case, the initial carbohydrazide undergoes further intramolecular cyclization.

Research Applications in Chemical Science

Advanced Materials Research and Optoelectronic Applications

The unique electronic properties of the thiophene (B33073) ring have led to the investigation of thiolane-2-carbohydrazide and its derivatives in the field of materials science, particularly for applications in organic electronics.

Organic Semiconductors and Electronic Devices

This compound and its derivatives are utilized in the fabrication of organic semiconductors. These materials are essential for the development of flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. alfa-chemical.com The thiophene component is known for its excellent electronic properties, making these compounds suitable for such applications.

Derivatives of this compound have been investigated for their potential to enhance the efficiency and stability of OLEDs. In the realm of solar energy, materials derived from these thiophene compounds have shown potential for improving the performance of organic solar cells.

Furthermore, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide can serve as a building block for designing organic semiconductors and light-emitting materials. smolecule.com This material has demonstrated semiconducting properties, making it suitable for use in organic field-effect transistors (OFETs), solar cells, and LEDs. smolecule.com The hydrazide functional group also allows for the formation of stable complexes with metal ions, opening up possibilities in coordination chemistry and the development of novel materials with tailored electronic and optical properties. chemimpex.com

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

This compound derivatives, especially those containing a thiophene ring, are integral to the advancement of organic electronics. The electronic properties of thiophene-based compounds make them suitable for use in the fabrication of organic semiconductors, which are the cornerstone of flexible electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). chemimpex.com

In the context of OLEDs, the incorporation of derivatives of this compound can lead to enhanced efficiency and stability of the devices. Similarly, in the field of OSCs, research has shown that materials derived from thiophene compounds can significantly improve the performance of the solar cells. The unique structure of these compounds, which can be modified to tune their electronic and optical properties, makes them versatile for these applications. chemimpex.comchemimpex.com For example, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide is a building block for designing organic semiconductors and light-emitting materials. smolecule.com The semiconducting properties of this material make it suitable for organic field-effect transistors (OFETs), solar cells, and LEDs. smolecule.com Furthermore, derivatives like 3-chlorobenzo[b]thiophene-2-carbohydrazide are being explored for their potential in optoelectronic materials due to their optical and electrical properties. quinoline-thiophene.com

Application AreaSpecific UseNotable Findings
Organic ElectronicsOLEDs, OSCsEnhances efficiency and stability.
Materials ScienceNovel polymers, metal complexesTailored electronic and optical properties.

Catalysis and Industrial Processes

The application of this compound and its derivatives extends to catalysis and various industrial processes. The presence of nitrogen, sulfur, and oxygen atoms in their structure allows them to act as N-S-O-chelate small molecule ligands, forming stable complexes with metal ions. rsc.org This characteristic is particularly valuable in catalysis. rsc.orgresearchgate.net

These compounds have been utilized as intermediates in the synthesis of various catalysts. alfa-chemical.com The study of transition metal thiophene compounds is of significant interest due to their importance in industrial processes like the hydrodesulphurization reaction in the petroleum industry. tsijournals.com While activated carbon is often used as a catalyst support, compounds like this compound can be part of the active catalyst complex. jacobi.net For instance, in some synthesis methods, glacial acetic acid is used as a catalyst in reactions involving thiophene-2-carboxaldehyde, a related compound. acs.org The ability of this compound to form metal complexes has wide applications in catalytic and industrial fields. rsc.orgresearchgate.net

Polymer and Nanomaterial Synthesis

In the realm of material science, this compound and its derivatives are being investigated for the creation of novel polymers and nanomaterials with customized properties. These compounds serve as versatile building blocks in organic synthesis for developing advanced materials. scbt.com

The synthesis of new polymers with specific electronic and optical properties is a key area of research. chemimpex.com For example, 5-(4-Bromophenyl)thiophene-2-carbohydrazide is used in the synthesis of advanced polymers. chemimpex.com The reactivity of such compounds allows for functionalization and the development of new materials with tailored characteristics. chemimpex.comchemimpex.com Furthermore, this compound derivatives have been used in the synthesis of polymers and organic semiconductors. alfa-chemical.com Research has also explored the synthesis of Schiff bases from derivatives of this compound, which were then used as photostabilizers for polymers like poly(styrene-co-butadiene). jmchemsci.com In the field of nanotechnology, a ligand derived from N'-(5-nitro-2-oxoindolin-3-ylidene) thiophene-2-carbohydrazide (B147627) was successfully grafted onto the surface of mesoporous silica (B1680970) SBA-15, demonstrating its application in creating hybrid nanomaterials. researchgate.net

Analytical Chemistry Research

In the field of analytical chemistry, this compound and its derivatives serve as important tools for the identification and quantification of various compounds.

Chromatographic Applications for Compound Identification and Quantification

This compound and related thiophene compounds are utilized as reference standards and reagents in chromatographic and spectroscopic techniques to analyze complex mixtures. scbt.com The purity of synthesized compounds derived from this compound is often monitored using thin-layer chromatography (TLC). nih.gov In synthetic procedures, column chromatography is a common method for the purification of resulting residues, for example, using eluents like pentane/EtOAc. mdpi.com The unique properties of these compounds make them valuable in various chromatographic applications for precise chemical analysis. sigmaaldrich.com

Q & A

Basic: What are the optimal synthetic routes for Thiolane-2-carbohydrazide, and how can reaction conditions be systematically optimized?

Answer:
this compound is typically synthesized via condensation reactions between thiolane derivatives and hydrazides. Key steps include:

  • Reagent selection : Use acidic catalysts (e.g., HCl) for Schiff base formation between carbonyl and hydrazine groups, as demonstrated in analogous carbohydrazide syntheses .
  • Condition optimization : Vary temperature (reflux vs. room temperature) and solvent polarity (ethanol, methanol) to improve yield. For example, slow evaporation in ethanol at room temperature yields high-purity crystals in similar systems .
  • Purity monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .

Basic: How can the structural conformation of this compound be validated experimentally?

Answer:
Structural validation requires multi-technique corroboration:

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds), as seen in thiophene-carbohydrazide analogs .
  • Spectroscopic analysis :
    • FT-IR : Confirm functional groups (C=O, N-H stretches) .
    • NMR : Assign proton environments (e.g., thiolane ring protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

Advanced: How do computational methods like DFT enhance the understanding of this compound’s electronic properties?

Answer:
Density functional theory (DFT) calculations provide insights into:

  • Electron distribution : HOMO-LUMO gaps predict reactivity (e.g., a narrow gap ≈3.1 eV in furan-carbohydrazides suggests charge-transfer potential) .
  • Nonlinear optical (NLO) properties : Calculate hyperpolarizability (β) values; derivatives like furan-2-carbohydrazide exhibit β >58× urea, indicating NLO utility .
  • Molecular electrostatic potential (MEP) : Map electron-rich regions (e.g., carbonyl oxygen) for predicting reaction sites .

Advanced: What strategies resolve contradictions in bioactivity data for this compound derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Structural variability : Minor substituent changes (e.g., fluorophenyl vs. thiazole groups) alter binding affinities .
  • Assay conditions : Standardize protocols (e.g., MIC testing pH, incubation time) to minimize variability .
  • Data normalization : Use positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (ANOVA) to validate significance .

Basic: What analytical techniques are critical for assessing this compound stability under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 150°C) .
  • HPLC : Monitor degradation products in accelerated stability studies (40°C/75% RH) .
  • UV-Vis spectroscopy : Track absorbance shifts indicative of hydrolysis or oxidation .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

Answer:
SAR studies focus on:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve antimicrobial potency, as seen in fluorobenzo-thiazolyl derivatives .
  • Side-chain engineering : Replace hydrazide with thiosemicarbazide to enhance metal chelation and anticancer activity .
  • Crystallographic data : Use Hirshfeld surface analysis to optimize intermolecular interactions (e.g., hydrogen bonds for improved solubility) .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential hydrazine byproduct toxicity .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Storage : Keep in anhydrous conditions (desiccators) to prevent hydrolysis .

Advanced: How do solvent polarity and reaction kinetics influence the synthesis of this compound derivatives?

Answer:

  • Solvent effects : Polar aprotic solvents (DMF) accelerate Schiff base formation but may reduce selectivity .
  • Kinetic profiling : Use pseudo-first-order models to determine rate constants for condensation steps .
  • Activation energy : Calculate via Arrhenius plots (e.g., Eₐ ≈45 kJ/mol for similar hydrazide syntheses) .

Basic: What spectroscopic "fingerprints" distinguish this compound from its isomers?

Answer:

  • 13C NMR : Thiolane ring carbons resonate at 25–35 ppm, distinct from tetrahydrofuran analogs (70–80 ppm) .
  • IR carbonyl stretch : A sharp peak near 1660 cm⁻¹ confirms the hydrazide moiety .
  • MS/MS fragmentation : Look for m/z 121 (thiolane ring cleavage) as a diagnostic ion .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:
Yes, via:

  • Ligand design : Coordinate thiolane sulfur and hydrazide nitrogen with metal nodes (e.g., Zn²⁺, Cu²⁺) .
  • Porosity tuning : Adjust linker length (e.g., biphenyl vs. phenyl groups) to modulate MOF surface area .
  • Application testing : Assess gas adsorption (CO₂, H₂) using BET analysis .

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